(+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan
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Overview
Description
(+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan is a lignan. It has a role as a metabolite.
Scientific Research Applications
Phytochemistry and Structure Analysis :
- Yan-Ping Li et al. (2013) isolated new natural dihydrobenzofuran-type neolignans from Breynia fruticosa, which include compounds related to (+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan. Their structures were determined using spectroscopic methods and circular dichroism techniques, contributing to the understanding of phytochemical composition and potential bioactivity of these compounds (Li et al., 2013).
Antioxidant Activities :
- A study by Hassan Abou-Gazar et al. (2004) on Larrea tridentata leaves identified three lignans, including compounds structurally similar to this compound. These compounds exhibited antioxidant activities against intracellular reactive oxygen species in HL-60 cells, highlighting their potential as natural antioxidants (Abou-Gazar et al., 2004).
Inhibition of Nitric Oxide Production :
- Hong-Yu Bi et al. (2020) discovered new norneolignans from Callicarpa kwangtungensis. Compounds related to this compound exhibited inhibitory activity on nitric oxide production in lipopolysaccharide-induced RAW264.7 cells, indicating potential anti-inflammatory properties (Bi et al., 2020).
Bioassay-Directed Fractionation :
- In a study by V. S. Chaturvedula et al. (2004), bioassay-directed fractionation of methyl ethyl ketone extract from Endlicheria roots led to the isolation of new neolignans with structures similar to this compound. These neolignans inhibited DNA polymerase β lyase, suggesting potential applications in cancer research (Chaturvedula et al., 2004).
Properties
Molecular Formula |
C19H24O4 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[(2R,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol |
InChI |
InChI=1S/C19H24O4/c1-12(8-14-4-6-16(20)18(22)10-14)13(2)9-15-5-7-17(21)19(11-15)23-3/h4-7,10-13,20-22H,8-9H2,1-3H3/t12-,13-/m1/s1 |
InChI Key |
QKHJBWUGXMKHAK-CHWSQXEVSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)O)[C@H](C)CC2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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